molecular formula C10H8ClNO B3024622 7-Chloro-2-methylquinolin-4-ol CAS No. 15644-88-9

7-Chloro-2-methylquinolin-4-ol

Cat. No.: B3024622
CAS No.: 15644-88-9
M. Wt: 193.63 g/mol
InChI Key: TWYVITBRDNFBNT-UHFFFAOYSA-N
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Description

7-Chloro-2-methylquinolin-4-ol is a hydroxyquinoline compound known for its diverse applications in various fields such as medicine, chemistry, and industry. This compound is part of the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring enhances its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

7-Chloro-2-methylquinolin-4-ol is a pharmaceutical and dye intermediate that can be used to synthesize the anti-cancer drug chloroquine phosphate . It is also known to interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. Quinoline derivatives have shown substantial biological activities , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of laboratory methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered biological activities.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Hydroxyquinoline: Similar in structure but lacks the chlorine and methyl groups.

    4-Hydroxyquinoline: Similar in structure but lacks the chlorine and methyl groups.

    7-Chloroquinoline: Similar but lacks the hydroxyl and methyl groups.

Uniqueness: 7-Chloro-2-methylquinolin-4-ol is unique due to the presence of both the chlorine atom at the 7th position and the methyl group at the 2nd position, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and broaden its range of applications compared to other quinoline derivatives.

Properties

IUPAC Name

7-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYVITBRDNFBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220764
Record name 7-Chloro-2-methyl-4-quinolone
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URL https://comptox.epa.gov/dashboard/DTXSID80220764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70499-13-7, 15644-88-9
Record name 7-Chloro-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70499-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methyl-4-quinolone
Source EPA DSSTox
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Record name 7-chloro-2-methyl-4-quinolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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